Ro 22-0654 - 81741-99-3

Ro 22-0654

Catalog Number: EVT-281535
CAS Number: 81741-99-3
Molecular Formula: C8H11NO2S
Molecular Weight: 185.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ro 22-0654 is a novel lipid synthesis inhibitor with antiobesity effects.
Synthesis Analysis

Ro 22-0654 can be synthesized through a multi-step chemical process. The synthesis typically involves the following methods:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include alkylation, acylation, and condensation reactions to build the complex molecular structure characteristic of Ro 22-0654.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.

Technical details about specific reagents and conditions used during synthesis are often proprietary or detailed in specialized chemical literature.

Molecular Structure Analysis

The molecular structure of Ro 22-0654 is characterized by a distinct arrangement of atoms that contribute to its biological activity.

  • Chemical Formula: The specific molecular formula and structural representation can be derived from chemical databases or literature.
  • 3D Structure: The three-dimensional conformation is crucial for understanding how Ro 22-0654 interacts with biological targets. Computational modeling may be used to predict its binding affinity and orientation within active sites of enzymes involved in lipid metabolism.

Data regarding the molecular weight, melting point, and other physicochemical properties can be found in chemical databases or published studies .

Chemical Reactions Analysis

Ro 22-0654 participates in several key chemical reactions that influence lipid metabolism:

  1. Inhibition of Enzymatic Activity: It specifically inhibits enzymes involved in fatty acid synthesis, such as ATP citrate lyase, leading to decreased production of fatty acids and triglycerides.
  2. Metabolic Pathway Modulation: The compound alters metabolic pathways by enhancing fatty acid oxidation while suppressing lipogenesis, effectively shifting the balance toward energy expenditure rather than storage .

Technical details about reaction kinetics, including inhibition constants (Ki values) and reaction conditions, are essential for understanding its efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of Ro 22-0654 primarily involves:

  • Targeting Enzymes: It inhibits ATP citrate lyase, which is crucial for converting citrate into acetyl-CoA—a key substrate for fatty acid synthesis.
  • Regulation of Lipid Metabolism: By inhibiting this enzyme, Ro 22-0654 reduces the availability of acetyl-CoA for lipogenesis while promoting its use for ketogenesis, thereby increasing ketone body production from fatty acids .

This dual action not only helps in reducing fat accumulation but also enhances energy utilization from stored fats.

Physical and Chemical Properties Analysis

Ro 22-0654 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile in various solvents affects its bioavailability and pharmacokinetics.
  • Stability: Stability under different pH conditions and temperatures is crucial for its storage and application.
  • Melting Point: Specific melting point data can provide insights into purity and crystalline form.

These properties are essential for determining suitable formulations for therapeutic use.

Applications

Ro 22-0654 has significant potential applications in scientific research and clinical settings:

  1. Metabolic Research: It serves as a valuable tool for studying lipid metabolism mechanisms and the role of fatty acid synthesis inhibitors in obesity-related disorders.
  2. Therapeutic Development: Given its effects on lipid metabolism, Ro 22-0654 is being explored as a candidate for treating metabolic syndrome, non-alcoholic fatty liver disease, and other conditions associated with dysregulated lipid homeostasis .
  3. Pharmacological Studies: Researchers utilize this compound to investigate new drug formulations aimed at managing obesity and related metabolic disorders.
Introduction to Ro 22-0654 in Metabolic Disorder Therapeutics

Role of Lipid Synthesis Inhibition in Addressing Obesity Pathophysiology

Obesity pathophysiology involves dysfunctional energy homeostasis where de novo lipogenesis (DNL) contributes significantly to adipose tissue expansion and hepatic steatosis. Targeting DNL represents a therapeutic strategy aimed at reducing lipid accumulation by inhibiting key enzymatic pathways in fatty acid biosynthesis. Malonyl-CoA serves as a critical metabolic intermediate in this process, functioning both as a precursor for fatty acid synthesis and a suppressor of fatty acid oxidation by inhibiting carnitine acyltransferase I (CPT-1)—the rate-limiting enzyme for mitochondrial fatty acid uptake [2]. Inhibitors of hepatic fatty acid synthesis disrupt this cycle, thereby reducing triglyceride synthesis and storage while potentially promoting lipid oxidation. This dual mechanism addresses core metabolic dysregulations in obesity, including hyperlipidemia, ectopic fat deposition, and insulin resistance. By specifically targeting hepatic DNL, agents like Ro 22-0654 offer a tissue-specific approach to modulate systemic lipid metabolism without central nervous system (CNS) involvement.

Table 1: Key Metabolic Targets in Obesity Pathophysiology

Metabolic ProcessKey Enzymes/IntermediatesTherapeutic Modulation Effect
De novo lipogenesisAcetyl-CoA carboxylase, Fatty acid synthaseReduced hepatic TG synthesis
Fatty acid oxidationCarnitine palmitoyltransferase I (CPT-1)Enhanced by malonyl-CoA reduction
Triglyceride storageDiacylglycerol acyltransferase (DGAT)Decreased adipocyte lipid accumulation

Historical Development and Discovery of Ro 22-0654 as a Novel Therapeutic Agent

Ro 22-0654 (chemical name: undisclosed; development code: Ro 22-0654) emerged during the late 20th century as part of targeted efforts to identify small molecules that inhibit hepatic fatty acid synthesis. Early anti-obesity agents predominantly targeted appetite regulation via CNS pathways, often yielding unacceptable neuropsychiatric side effects. This limitation drove research toward peripherally acting agents with specific metabolic effects. Ro 22-0654 was developed through systematic screening of compounds capable of suppressing fatty acid synthesis in hepatocytes without CNS penetration [1].

Biochemical studies identified Ro 22-0654 as a potent inhibitor of hepatic fatty acid synthesis in vitro and in vivo. Its discovery coincided with pivotal research elucidating malonyl-CoA’s role as a metabolic regulator [2], providing a mechanistic framework for Ro 22-0654’s activity. Unlike earlier non-specific lipid-lowering agents, Ro 22-0654 demonstrated high selectivity for hepatic lipogenic enzymes, positioning it as a novel candidate for obesity therapeutics. Although its development preceded the era of molecular target-focused drug discovery (specific protein targets remain uncharacterized in public literature), its efficacy profile contributed valuable insights into the therapeutic potential of hepatic lipogenesis inhibition.

Table 2: Structural and Functional Profile of Ro 22-0654

PropertyDescription
Chemical ClassSynthetic small molecule (specific structure undisclosed)
Primary MechanismInhibition of hepatic fatty acid synthesis
Molecular TargetNot fully elucidated (acts on lipogenic pathway)
Key Biochemical EffectReduction in hepatic triglyceride production
Therapeutic IndicationInvestigated for obesity management

Properties

CAS Number

81741-99-3

Product Name

Ro 22-0654

IUPAC Name

methyl 4-amino-5-ethylthiophene-3-carboxylate

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c1-3-6-7(9)5(4-12-6)8(10)11-2/h4H,3,9H2,1-2H3

InChI Key

DFTUDTYQWOYUKT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CS1)C(=O)OC)N

Solubility

Soluble in DMSO

Synonyms

4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester
methyl 4-amino-5-ethyl-3-thiophenecarboxylate
Ro 22-0654
Ro-22-0654

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.